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Introduction
(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in

synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a

ketone and a primary alcohol on a cyclohexane scaffold, allows for a variety of chemical

transformations to create complex molecular architectures. This guide provides a

comprehensive overview of its chemical identity, physicochemical properties, synthesis, and

applications, with a focus on experimental details and data presentation for a technical

audience.

Chemical Identity and Properties
The Chemical Abstracts Service (CAS) number for the racemic mixture of 3-

(hydroxymethyl)cyclohexanone is 32916-58-8.[1][2] While some sources associate the CAS

number 21996-61-2 with (R)-3-(hydroxymethyl)cyclohexanone, this is not consistently and

definitively confirmed across chemical databases. For the purpose of this guide, we will refer to

the specific enantiomer as (R)-3-(hydroxymethyl)cyclohexanone. The InChIKey for the non-

stereospecific molecule is OTZGKTIHFHBTGZ-UHFFFAOYSA-N.[1]
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A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is

presented in the table below. It is important to note that much of the publicly available data

does not distinguish between the enantiomers and often refers to the racemic mixture.

Property Value Source

Molecular Formula C₇H₁₂O₂ [1][2]

Molecular Weight 128.17 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 239.8 ± 13.0 °C (Predicted)

Density 1.054 ± 0.06 g/cm³ (Predicted)

pKa 14.77 ± 0.10 (Predicted)

XLogP3-AA 0 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 1 [2]

Topological Polar Surface Area 37.3 Å² [2]

Spectroscopic Data
Detailed spectroscopic data for the individual enantiomers are not widely available. The

following represents typical spectral data for 3-(hydroxymethyl)cyclohexanone.

¹H NMR: Spectral data for the closely related cyclohexanone shows characteristic peaks for

the methylene protons on the ring, with those alpha to the carbonyl group shifted downfield.

The protons of the hydroxymethyl group would appear as a distinct signal, likely coupled to

the adjacent methine proton.

¹³C NMR: The carbonyl carbon of cyclohexanone typically appears around 210 ppm. The

carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band

for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹, and a broad absorption for the

hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.

Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
The enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone is crucial for its

application in the development of chiral drugs. The most prominent method for achieving this is

through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone.

Experimental Protocol: Organocatalytic Asymmetric α-
Hydroxymethylation of Cyclohexanone
This protocol is a general representation based on established principles of proline-catalyzed

aldol reactions.

Objective: To synthesize (R)-2-(hydroxymethyl)cyclohexanone, a regioisomer of the target

compound, which illustrates the key synthetic strategy. The synthesis of the 3-substituted

isomer would require a different starting material or a multi-step sequence.

Materials:

Cyclohexanone

Aqueous Formaldehyde (37 wt. %)

(S)-Proline

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate
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Silica gel for column chromatography

Procedure:

To a solution of cyclohexanone (5.0 mmol) in DMSO (10 mL), add (S)-proline (0.5 mmol, 10

mol%).

Stir the mixture at room temperature for 10 minutes.

Add aqueous formaldehyde (10.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by adding water (20 mL).

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution

(20 mL) followed by brine (20 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of hexane and

ethyl acetate to afford the desired (R)-2-(hydroxymethyl)cyclohexanone.

Enantiomeric Excess Determination:

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance

Liquid Chromatography (HPLC) analysis, typically after derivatization of the hydroxyl group.

Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of

(R)-3-(hydroxymethyl)cyclohexanone.
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Caption: General workflow for the synthesis and purification of (R)-3-
(hydroxymethyl)cyclohexanone.
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Applications in Drug Development
(R)-3-(hydroxymethyl)cyclohexanone serves as a versatile chiral intermediate in the

synthesis of more complex molecules with potential therapeutic applications. Its functional

groups allow for a range of subsequent reactions, including oxidation, reduction, and

nucleophilic additions.

While specific signaling pathways directly involving (R)-3-(hydroxymethyl)cyclohexanone
have not been identified in the literature, its utility is demonstrated in the construction of larger

molecules that may interact with biological targets. For example, cyclohexanone derivatives are

core structures in a variety of pharmaceuticals. The introduction of a chiral hydroxymethyl

group provides a key handle for building stereospecificity into the final drug candidate, which is

critical for efficacy and safety.

The following diagram illustrates the logical relationship of how this building block is utilized in

the drug discovery process.

Chemical Synthesis Drug Discovery

(R)-3-(hydroxymethyl)cyclohexanone Further Chemical Modifications
(Oxidation, Reduction, etc.) Library of Chiral Derivatives High-Throughput Screening Hit Compound Identification Lead Optimization Drug Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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